
3-(Hydroxymethyl)piperidin-4-ol hydrochloride
Overview
Description
3-(Hydroxymethyl)piperidin-4-ol hydrochloride is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride typically involves multiple steps. One common method starts with 4-hydroxymethyl pyridine as the starting material. The synthetic route includes the following steps:
Benzyl Group Protection: The hydroxyl group of 4-hydroxymethyl pyridine is protected using a benzyl group.
Reduction with Sodium Borohydride: The protected compound is then reduced using sodium borohydride.
Hydroboration-Oxidation: The reduced compound undergoes hydroboration-oxidation.
Deprotection of Benzyl Group: Finally, the benzyl group is removed to yield 3-(Hydroxymethyl)piperidin-4-ol.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of palladium and rhodium hydrogenation for the reduction steps, which allows for efficient and high-yield production .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced using reagents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Iodosylbenzene is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include various substituted piperidines and piperidinones, which have significant applications in medicinal chemistry .
Scientific Research Applications
3-(Hydroxymethyl)piperidin-4-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a receptor agonist.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. It acts as an agonist for certain receptors, which leads to a cascade of biochemical events within the cell. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(Hydroxymethyl)piperidin-4-ol hydrochloride can be compared with other similar compounds, such as:
Piperidinones: These compounds share a similar piperidine core but differ in their functional groups.
Substituted Piperidines: These compounds have various substituents attached to the piperidine ring, which can alter their chemical and biological properties.
The uniqueness of this compound lies in its specific hydroxymethyl and hydrochloride functional groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
3-(Hydroxymethyl)piperidin-4-ol hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Profile
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C₆H₁₄ClN₃O
- Molecular Weight: 165.64 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported to be lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Bacterial Strain | MIC (µg/mL) | Comparison with Standard |
---|---|---|
Staphylococcus aureus | 12.4 | Ciprofloxacin (16.0) |
Escherichia coli | 16.1 | Streptomycin (20.0) |
Klebsiella pneumoniae | 16.5 | Amoxicillin (18.0) |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines have shown that this compound induces apoptosis and inhibits cell proliferation.
Case Study:
In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated cytotoxic effects comparable to the reference drug bleomycin, with enhanced apoptosis induction observed at concentrations as low as 10 µM . The mechanism of action appears to involve the modulation of specific signaling pathways related to cell survival and apoptosis.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular metabolism and signaling pathways. The hydroxymethyl group enhances its solubility and bioavailability, facilitating better interaction with biological membranes.
Synthesis Methods
The synthesis of this compound can be achieved through several multicomponent reactions (MCRs), which are advantageous for producing complex molecules efficiently. One notable method involves the reaction of piperidine derivatives with aldehydes under acidic conditions, yielding high purity and yield.
Q & A
Q. What are the recommended synthetic routes for 3-(Hydroxymethyl)piperidin-4-ol hydrochloride, and how can side reactions be minimized?
Answer:
Synthesis typically involves multi-step organic reactions, including hydroxylation and hydrochlorination. A key intermediate, such as rac-tert-butyl N-[(3R,4R)-3-(hydroxymethyl)piperidin-4-yl]carbamate, suggests the use of carbamate protecting groups to prevent undesired reactivity at the piperidine nitrogen . Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol or diethyl ether under controlled pH. To minimize side reactions (e.g., over-alkylation), inert atmospheres (N₂/Ar) and low-temperature conditions are recommended. Purification via column chromatography or recrystallization ensures high purity .
Q. How should researchers resolve discrepancies in purity data when characterizing this compound?
Answer:
Orthogonal analytical methods are critical:
- HPLC-UV (e.g., 206 nm detection) quantifies major impurities, with calibration against certified reference standards .
- 1H NMR identifies structural anomalies (e.g., residual solvents like acetone, detected at 0.2% in analogous compounds) .
- Elemental analysis confirms stoichiometry of the hydrochloride salt by verifying chlorine content .
Discrepancies may arise from varying solvent systems, detector responses, or sample preparation. Cross-validation using multiple techniques reduces error .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE: Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Storage: In airtight containers, protected from light and moisture (hydrochlorides are often hygroscopic) at 2–8°C .
- Emergency Measures:
- Skin contact: Rinse with water for 15 minutes; seek medical attention for irritation.
- Ingestion: Rinse mouth and consult poison control immediately .
Q. How can the hydroxymethyl group’s impact on biological activity be systematically evaluated?
Answer:
- Comparative Studies: Test analogs like 4-hydroxypiperidine hydrochloride to isolate the hydroxymethyl group’s effects on receptor binding or enzyme inhibition .
- Solubility Assays: Measure partition coefficients (logP) to assess hydrophilicity changes, which influence membrane permeability.
- Structural Analysis: Use X-ray crystallography or molecular docking to map hydrogen-bonding interactions between the hydroxymethyl group and biological targets .
Q. What strategies optimize yield during large-scale synthesis of this compound?
Answer:
- Reaction Optimization: Apply Design of Experiments (DoE) to adjust parameters (temperature, reagent ratios). For example, tert-butyl carbamate intermediates improve regioselectivity .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol/water mixtures facilitate hydrochloride precipitation.
- Process Monitoring: Use in-line FTIR or PAT (Process Analytical Technology) to track reaction progression and minimize byproducts .
Q. How do structural analogs of this compound inform SAR (Structure-Activity Relationship) studies?
Answer:
- Functional Group Swapping: Replace the hydroxymethyl group with methyl or methoxy groups (e.g., 3-Methyl-piperidin-4-one hydrochloride ) to assess steric/electronic effects.
- Biological Testing: Screen analogs against target enzymes (e.g., amine oxidases ) to identify critical pharmacophores.
- Data Correlation: Use QSAR models to link structural features (e.g., Hammett constants) with activity trends .
Q. What are the challenges in confirming the stereochemical purity of this compound?
Answer:
- Chiral HPLC: Employ columns with cellulose-based stationary phases to resolve enantiomers.
- Optical Rotation: Compare experimental values with literature data for racemic or enantiopure standards.
- X-ray Diffraction: Single-crystal analysis provides definitive stereochemical assignment but requires high-purity samples .
Q. How should researchers address stability issues during long-term storage of this compound?
Answer:
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) to identify degradation pathways.
- Packaging: Use amber glass vials with desiccants to limit moisture and light exposure.
- Analytical Monitoring: Regular HPLC checks detect decomposition products (e.g., oxidized hydroxymethyl groups) .
Properties
IUPAC Name |
3-(hydroxymethyl)piperidin-4-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-4-5-3-7-2-1-6(5)9;/h5-9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJFPEWWJFTVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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